molecular formula C15H26N2O4 B13470726 1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid

1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid

Cat. No.: B13470726
M. Wt: 298.38 g/mol
InChI Key: XRMMPPMJQPUXNP-UHFFFAOYSA-N
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Description

1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and azetidine rings. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. Common reagents used in the synthesis include tert-butyl chloroformate, piperidine, and azetidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and optimized reaction conditions is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
  • 1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
  • 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid is unique due to its combination of a piperidine ring, an azetidine ring, and a Boc protecting group. This structure provides versatility in synthetic applications and potential for diverse biological activities .

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-6-4-11(5-7-17)8-16-9-12(10-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)

InChI Key

XRMMPPMJQPUXNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC(C2)C(=O)O

Origin of Product

United States

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